molecular formula C16H13F2N3O3S B2607636 N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide CAS No. 851988-11-9

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

Cat. No.: B2607636
CAS No.: 851988-11-9
M. Wt: 365.35
InChI Key: BLRVFVBCCJOQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a synthetic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 2,6-difluorobenzohydrazide. The reaction is usually carried out in the presence of a suitable condensing agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) under mild reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide can be compared with other benzothiazole derivatives, such as:

The uniqueness of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O3S/c1-23-10-6-7-11(24-2)14-13(10)19-16(25-14)21-20-15(22)12-8(17)4-3-5-9(12)18/h3-7H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRVFVBCCJOQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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